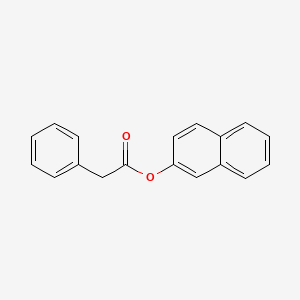

Phenylacetic acid, 2-naphthyl ester

Description

Structure

3D Structure

Properties

CAS No. |

2491-30-7 |

|---|---|

Molecular Formula |

C18H14O2 |

Molecular Weight |

262.3 g/mol |

IUPAC Name |

naphthalen-2-yl 2-phenylacetate |

InChI |

InChI=1S/C18H14O2/c19-18(12-14-6-2-1-3-7-14)20-17-11-10-15-8-4-5-9-16(15)13-17/h1-11,13H,12H2 |

InChI Key |

GOALADUJAUGWAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)OC2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Phenylacetic Acid, 2 Naphthyl Ester

Classical Esterification Routes to Phenylacetic Acid, 2-Naphthyl Ester

The traditional methods for synthesizing this compound rely on well-established esterification reactions. These routes are foundational in organic synthesis and include Fischer-Speier esterification, transesterification, and the use of highly reactive acid chlorides and anhydrides.

Fischer-Speier Esterification Variants for this compound

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, producing an ester and water. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this involves the direct reaction of phenylacetic acid with 2-naphthol (B1666908) in the presence of a strong acid catalyst.

The reaction is reversible, and to drive the equilibrium towards the product side, an excess of one of the reactants, typically the alcohol, is used, or the water formed during the reaction is removed, often by azeotropic distillation using a Dean-Stark apparatus. wikipedia.orgmasterorganicchemistry.com Commonly employed acid catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). wikipedia.orgorganic-chemistry.org While direct experimental data for the Fischer-Speier synthesis of this compound is not abundant in readily available literature, the general principles are well-documented for similar phenolic esters. For instance, studies on the esterification of phenol (B47542) with acetic acid have shown that the reaction is slow and requires prolonged heating. sciencemadness.org The reaction time typically ranges from 1 to 10 hours at temperatures between 60 and 110 °C. wikipedia.org

| Reactants | Catalyst | Reaction Conditions | Yield | Reference |

| Phenylacetic acid, 2-Naphthol | H₂SO₄ or p-TsOH | Reflux, removal of water | Moderate to High | wikipedia.orgmasterorganicchemistry.com |

Transesterification Pathways Involving this compound Precursors

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. This method can be catalyzed by either acids or bases. To synthesize this compound, a potential pathway would involve the reaction of a simple alkyl ester of phenylacetic acid, such as methyl phenylacetate (B1230308), with 2-naphthol.

This equilibrium reaction is typically driven to completion by using a large excess of the starting alcohol (2-naphthol in this case) or by removing the more volatile alcohol byproduct (methanol). Both acid and base catalysis can be employed, with common catalysts being sulfuric acid for the former and sodium methoxide (B1231860) for the latter.

Acid Chloride/Anhydride (B1165640) Routes to this compound

To overcome the equilibrium limitations of Fischer-Speier esterification, more reactive derivatives of phenylacetic acid, such as phenylacetyl chloride or phenylacetic anhydride, are often used. These reagents react with 2-naphthol in a generally irreversible manner to produce the desired ester.

The reaction of phenylacetyl chloride with 2-naphthol is a classic example of the Schotten-Baumann reaction, which is typically carried out in the presence of a base, such as pyridine (B92270) or aqueous sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct. egyankosh.ac.in This method is often preferred for phenols due to their lower nucleophilicity compared to alcohols. An analogous procedure for the preparation of 2-naphthyl benzoate (B1203000) from 2-naphthol and benzoyl chloride in the presence of dilute sodium hydroxide is well-established. egyankosh.ac.in

Similarly, phenylacetic anhydride can be reacted with 2-naphthol to yield this compound and phenylacetic acid as a byproduct. youtube.com This reaction can be performed with or without a catalyst, although a base catalyst like pyridine is often used to increase the reaction rate. A well-documented procedure exists for the preparation of 2-naphthyl acetate (B1210297) from 2-naphthol and acetic anhydride using aqueous sodium hydroxide. prepchem.com

| Phenylacetic Acid Derivative | Reagent | Base/Catalyst | Reaction Conditions | Yield | Reference |

| Phenylacetyl chloride | 2-Naphthol | Pyridine or NaOH | Room temperature or gentle heating | High | egyankosh.ac.in |

| Phenylacetic anhydride | 2-Naphthol | Pyridine or NaOH | Gentle heating | High | prepchem.com |

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry increasingly relies on catalytic methods to improve reaction efficiency, selectivity, and environmental footprint. The synthesis of this compound can benefit from both acid and base catalysis, utilizing a range of catalytic systems.

Brønsted and Lewis Acid Catalysis in Esterification of this compound

Both Brønsted and Lewis acids can catalyze the esterification of 2-naphthol with phenylacetic acid. Brønsted acids, such as sulfuric acid and p-toluenesulfonic acid, function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. wikipedia.orgmdpi.com

Lewis acids, on the other hand, activate the carboxylic acid by coordinating to the carbonyl oxygen. organic-chemistry.org A variety of Lewis acids have been shown to be effective catalysts for esterification reactions, including scandium(III) triflate. wikipedia.org While specific studies on the Lewis acid-catalyzed synthesis of this compound are not extensively reported, related research on the Lewis acid-catalyzed reactions of 2-naphthols with other electrophiles suggests the feasibility of this approach. nih.gov For instance, a study on the esterification of benzoic acid with heptanol (B41253) demonstrated the catalytic activity of Ti(OiPr)₄. mdpi.com

| Catalyst Type | Example Catalyst | Mode of Action | Reference |

| Brønsted Acid | H₂SO₄, p-TsOH | Protonation of carbonyl oxygen | wikipedia.orgmdpi.com |

| Lewis Acid | Sc(OTf)₃, Ti(OiPr)₄ | Coordination to carbonyl oxygen | wikipedia.orgmdpi.comnih.gov |

Base-Catalyzed Syntheses of this compound

Base catalysis is particularly effective when using acid chlorides or anhydrides for the synthesis of this compound. The base, typically a tertiary amine like pyridine or an inorganic base like sodium hydroxide, serves to deprotonate the phenolic hydroxyl group of 2-naphthol, forming the more nucleophilic naphthoxide ion. egyankosh.ac.inyoutube.com

The enhanced nucleophilicity of the naphthoxide allows for a more rapid attack on the electrophilic carbonyl carbon of the phenylacetyl chloride or anhydride. The base also serves to neutralize the acidic byproduct of the reaction (HCl or phenylacetic acid). The Schotten-Baumann reaction is a prime example of this methodology, providing a high-yielding route to phenolic esters. egyankosh.ac.in

Transition Metal-Catalyzed Esterification for this compound

Transition metal catalysts offer powerful pathways for the formation of esters, often proceeding under mild conditions with high efficiency. While direct literature on the transition metal-catalyzed synthesis of this compound is limited, analogous reactions provide significant insight into potential methodologies. A notable example is the acylation of 2-naphthol using various acid sources, catalyzed by transition metals.

Research into the acetylation of 2-naphthol has demonstrated the efficacy of nickel-based catalysts. In one study, various nickel salts were evaluated for the synthesis of 2-naphthyl acetate from 2-naphthol. Nickel nitrate (B79036) (Ni(NO₃)₂) was identified as a particularly effective homogeneous catalyst. The study highlighted that the choice of both the nickel salt and the acylating agent significantly impacts reaction yield. For instance, using acetic acid as the acylating agent with nickel nitrate provided superior results compared to acetic anhydride or acetyl chloride. This suggests that a similar system, employing a nickel catalyst for the direct esterification of 2-naphthol with phenylacetic acid, could be a viable synthetic route. The reaction's success is attributed to the Lewis acidic nature of the nickel catalyst, which activates the carboxylic acid for nucleophilic attack by the naphtholic hydroxyl group.

Table 1: Evaluation of Nickel Catalysts in the Acylation of 2-Naphthol (Analogous System) This table is based on data from an analogous reaction involving the acetylation of 2-naphthol, as direct data for this compound is not available.

| Catalyst (30mg) | Acylating Agent | Solvent | Yield (%) |

|---|---|---|---|

| Ni(NO₃)₂ | Acetic Acid | Acetonitrile (B52724) | 90 |

| Ni(NO₃)₂ | Acetic Anhydride | Acetonitrile | 35 |

| Ni(NO₃)₂ | Acetyl Chloride | Acetonitrile | 70 |

| NiSO₄ | Acetic Acid | Acetonitrile | 65 |

Organocatalytic Methods for this compound Formation

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in synthesis, avoiding the use of potentially toxic or expensive metals. For the esterification of less reactive substrates like phenols, specific activation methods are often required.

A prominent organocatalytic method applicable to the synthesis of this compound is the Steglich esterification . This reaction employs a carbodiimide, typically N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. organic-chemistry.orgchemicalbook.comwikipedia.orgwikipedia.org The key to successfully esterifying alcohols, and particularly less nucleophilic phenols, is the use of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgwikipedia.org

The mechanism involves the reaction of phenylacetic acid with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org While an alcohol can react with this intermediate directly, the process is often slow. DMAP, being a more potent nucleophile, intercepts the O-acylisourea to form a reactive N-acylpyridinium salt. organic-chemistry.org This new intermediate is highly susceptible to nucleophilic attack by 2-naphthol, leading to the formation of the desired ester, this compound. The DCC is consumed in the reaction, forming the insoluble N,N'-dicyclohexylurea (DCU), which can be removed by filtration. chemicalbook.comwikipedia.org The mild, room-temperature conditions of the Steglich esterification make it suitable for complex molecules that may be sensitive to heat or harsh acidic/basic conditions. wikipedia.org

Biocatalytic Synthesis of this compound via Lipases or Esterases

Biocatalysis utilizes enzymes to perform chemical transformations, offering exceptional specificity and mild reaction conditions. Lipases (EC 3.1.1.3) and esterases (EC 3.1.1.1) are particularly well-suited for ester synthesis. organic-chemistry.org These enzymes function effectively in non-aqueous environments, which shifts their natural hydrolytic equilibrium towards esterification.

The enzymatic synthesis of this compound would involve the direct condensation of phenylacetic acid and 2-naphthol catalyzed by a lipase (B570770). Lipases are known to catalyze the synthesis of esters from long-chain fatty acids and alcohols, but their substrate scope is broad. organic-chemistry.org Studies have demonstrated the successful synthesis of related aromatic esters using this method. For example, phenylacetic acid has been successfully converted to ethyl phenylacetate and phenethyl phenylacetate by lipase-catalyzed esterification. This provides strong evidence that a lipase could effectively catalyze the reaction between phenylacetic acid and 2-naphthol.

Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica), are frequently used as they offer enhanced stability and allow for easy separation and reuse of the biocatalyst. The reaction is typically performed in an organic solvent to solubilize the substrates and minimize water content, thereby driving the reaction toward ester formation.

Table 2: Representative Conditions for Lipase-Catalyzed Aromatic Ester Synthesis (Analogous Systems)

| Lipase Source | Substrate 1 | Substrate 2 | Solvent | Key Finding |

|---|---|---|---|---|

| Candida antarctica (Novozym® 435) | 2-Phenylethanol | Ethyl Acetate | Heptane | Optimized conditions yielded 85.4% molar conversion. |

| Various | Phenylacetic Acid | Ethanol | Not specified | Successful conversion to Ethyl Phenylacetate demonstrated. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is paramount in modern synthetic design, aiming to reduce environmental impact and improve process efficiency.

Solvent-Free or Alternative Solvent Approaches for this compound

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. For the synthesis of this compound, solvent-free (neat) conditions are highly desirable. Research on analogous systems, such as the esterification of 4-ethoxyphenol (B1293792) with phenylacetic acid, has shown that the reaction can be effectively carried out under solventless conditions. gcsu.edu In that study, a heterogeneous acid catalyst, Amberlyst-15, was used in a reflux system with an excess of one reactant acting as the solvent. gcsu.edu This approach simplifies work-up, reduces waste, and allows for the potential recycling of unreacted starting materials.

Where a solvent is necessary, particularly in biocatalysis, the use of "green" or alternative solvents is preferred. Two-phase systems using biodegradable solvents like biodiesel have been employed to facilitate product extraction and reduce the toxicity associated with traditional organic solvents.

Atom Economy and Reaction Efficiency in this compound Production

Atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. The direct esterification of phenylacetic acid (C₈H₈O₂) and 2-naphthol (C₁₀H₈O) produces the target ester (C₁₈H₁₄O₂) and water (H₂O) as the only byproduct.

C₈H₈O₂ + C₁₀H₈O → C₁₈H₁₄O₂ + H₂O

Sustainable Catalysis for this compound

The choice of catalyst is central to sustainable synthesis.

Biocatalysts : Lipases are an excellent example of sustainable catalysts. They are derived from renewable resources, are biodegradable, and operate under very mild conditions (low temperature and neutral pH), reducing energy consumption. The use of immobilized lipases further enhances sustainability by allowing for catalyst recycling over multiple reaction cycles.

Heterogeneous Catalysts : Solid-supported catalysts, such as the ion-exchange resin Amberlyst-15, are highly sustainable. gcsu.edu They can be easily separated from the reaction mixture by simple filtration and reused, minimizing catalyst waste and simplifying product purification.

Transition Metal Catalysts : Sustainability in this area focuses on using earth-abundant, low-toxicity metals (e.g., iron, nickel) in place of precious or heavy metals (e.g., palladium, rhodium). Developing recyclable versions of these metal catalysts, for instance by anchoring them to a solid support, is a key area of research to improve their green credentials.

By prioritizing these advanced and sustainable methodologies, the synthesis of this compound can be achieved in a manner that is not only efficient and high-yielding but also environmentally responsible.

Reaction Optimization and Process Intensification for this compound Production

The synthesis of this compound typically involves the esterification of phenylacetic acid with 2-naphthol. Traditional batch processes can be limited by equilibrium constraints, long reaction times, and potential side reactions. Reaction optimization and process intensification strategies aim to overcome these limitations.

Design of Experiments (DoE) is a powerful statistical methodology for systematically investigating the effects of multiple variables on a chemical reaction's outcome. rsc.org By varying factors such as temperature, catalyst loading, reactant molar ratio, and reaction time simultaneously, DoE allows for the identification of optimal conditions with a minimal number of experiments compared to one-variable-at-a-time (OVAT) approaches.

For the synthesis of this compound, a DoE approach can be employed to maximize the yield and minimize impurities. A hypothetical DoE study might investigate the following factors and their ranges, based on general knowledge of esterification reactions.

A study on the esterification of 4-ethoxyphenol with phenylacetic acid utilized a heterogeneous acid catalyst, Amberlyst-15, and demonstrated the feasibility of solvent-free conditions. gcsu.edu This approach aligns with green chemistry principles by reducing waste and allowing for catalyst recycling. gcsu.edu Building on such findings, a DoE for the synthesis of this compound could explore similar heterogeneous catalysts.

A factorial design could be implemented to screen for the most influential factors. For instance, a 2⁴ full factorial design would involve 16 experiments to study four factors at two levels (a high and a low value). The factors could include:

Temperature (°C): A crucial parameter affecting reaction kinetics.

Catalyst Loading (mol%): The amount of catalyst can significantly impact the reaction rate.

Molar Ratio (Phenylacetic Acid:2-Naphthol): Stoichiometry affects the equilibrium position.

Reaction Time (h): The duration required to reach maximum conversion.

The results of such a DoE study can be used to generate a mathematical model that predicts the yield of this compound as a function of the investigated variables. This model can then be used to identify the optimal set of conditions for maximizing the yield.

Table 1: Hypothetical Design of Experiments (DoE) for the Synthesis of this compound

| Experiment | Temperature (°C) | Catalyst Loading (mol%) | Molar Ratio (Acid:Alcohol) | Reaction Time (h) | Predicted Yield (%) |

| 1 | 120 | 1 | 1:1 | 4 | 75 |

| 2 | 160 | 1 | 1:1 | 4 | 85 |

| 3 | 120 | 5 | 1:1 | 4 | 82 |

| 4 | 160 | 5 | 1:1 | 4 | 92 |

| 5 | 120 | 1 | 1:1.5 | 4 | 78 |

| 6 | 160 | 1 | 1:1.5 | 4 | 88 |

| 7 | 120 | 5 | 1:1.5 | 4 | 85 |

| 8 | 160 | 5 | 1:1.5 | 4 | 95 |

| 9 | 120 | 1 | 1:1 | 8 | 80 |

| 10 | 160 | 1 | 1:1 | 8 | 90 |

| 11 | 120 | 5 | 1:1 | 8 | 88 |

| 12 | 160 | 5 | 1:1 | 8 | 98 |

| 13 | 120 | 1 | 1:1.5 | 8 | 83 |

| 14 | 160 | 1 | 1:1.5 | 8 | 93 |

| 15 | 120 | 5 | 1:1.5 | 8 | 91 |

| 16 | 160 | 5 | 1:1.5 | 8 | 99 |

This table is a hypothetical representation based on DoE principles and is for illustrative purposes only.

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety, and straightforward scalability. In a flow process, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions.

The esterification of phenylacetic acid with 2-naphthol is well-suited for a flow chemistry approach. A continuous flow setup could consist of pumps for delivering the reactants and a catalyst solution, a heated reactor coil or microreactor where the reaction takes place, and a back-pressure regulator to maintain the desired pressure. The continuous removal of water, a byproduct of the esterification, can be integrated into the flow system to drive the reaction towards completion and achieve high yields.

A key advantage of flow chemistry is the ability to rapidly screen and optimize reaction conditions. By varying parameters such as flow rate (which determines the residence time), temperature, and reactant concentrations, a large number of experiments can be performed in a short period, allowing for the rapid identification of optimal processing conditions.

Table 2: Illustrative Parameters for Flow Chemistry Synthesis of this compound

| Parameter | Range |

| Flow Rate | 0.1 - 10 mL/min |

| Residence Time | 1 - 30 min |

| Temperature | 150 - 250 °C |

| Pressure | 10 - 100 bar |

| Reactant Concentration | 0.1 - 1.0 M |

This table presents a hypothetical range of parameters for a flow chemistry process and is for illustrative purposes only.

The integration of in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR) or high-performance liquid chromatography (HPLC), can provide real-time monitoring of the reaction progress, enabling automated optimization and control of the manufacturing process.

Spectroscopic and Advanced Structural Elucidation of Phenylacetic Acid, 2 Naphthyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Studies of Phenylacetic Acid, 2-Naphthyl Ester

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution and the solid state. However, dedicated studies on this compound are absent from the current body of scientific literature.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) Applied to this compound

There are no published experimental data or detailed analyses employing two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), or Nuclear Overhauser Effect Spectroscopy (NOESY) for this compound. Such studies would be invaluable for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals and for providing insights into the through-bond and through-space connectivities within the molecule, respectively.

Solid-State NMR Characterization of this compound

The characterization of this compound using solid-state NMR (ssNMR) spectroscopy has not been reported. ssNMR is a powerful method for studying the structure, conformation, and dynamics of molecules in the solid state, providing information that is complementary to solution-state NMR and X-ray crystallography.

Dynamic NMR Studies of Rotational Barriers in this compound

Dynamic NMR (DNMR) studies, which are instrumental in determining the energy barriers for conformational changes such as bond rotations, have not been performed on this compound. An investigation into the rotational barriers around the ester linkage and the bonds connecting the phenyl and naphthyl groups to the main chain would provide crucial information about the molecule's flexibility and conformational preferences.

Vibrational Spectroscopy (Infrared and Raman) for Understanding Bonding and Molecular Dynamics of this compound

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound.

Detailed Vibrational Mode Assignments for this compound

While IR and Raman spectra of phenylacetic acid and 2-naphthol (B1666908) are well-documented, a detailed and experimentally verified vibrational mode assignment specifically for this compound is not available. Theoretical calculations, such as those based on Density Functional Theory (DFT), could predict these vibrational frequencies, but would require experimental validation for accuracy.

In-situ Spectroscopic Monitoring of this compound Reactions

There are no published studies that utilize in-situ spectroscopic techniques to monitor the formation, degradation, or other chemical reactions of this compound in real-time. Such experiments are critical for understanding reaction kinetics, identifying transient intermediates, and elucidating reaction mechanisms.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Purity Assessment of this compound

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as for the elucidation of molecular structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound. For this compound, with a molecular formula of C₁₈H₁₄O₂, the theoretical monoisotopic mass is 262.0994 g/mol . HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental composition.

The electron ionization (EI) mass spectrum of this compound shows a distinct pattern of fragmentation. The molecular ion peak ([M]⁺) would be observed at an m/z of 262. A prominent fragmentation pathway for esters involves the cleavage of the bond next to the carbonyl group. libretexts.org One of the most significant fragments observed in the mass spectrum of this compound is the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is characteristic of compounds containing a benzyl (B1604629) group. This ion is formed by the cleavage of the C-C bond between the carbonyl group and the methylene (B1212753) bridge, followed by rearrangement. Another key fragment is the naphthoxy cation (C₁₀H₇O⁺) or a related species, which would result from the cleavage of the ester bond. The mass spectrum would also likely show a peak corresponding to the naphthyl cation (C₁₀H₇⁺) at m/z 127.

Table 1: Postulated Electron Ionization Mass Spectrometry Fragmentation of this compound

| m/z | Postulated Fragment Ion | Structure |

| 262 | Molecular Ion | [C₁₈H₁₄O₂]⁺ |

| 143 | Naphthoxy radical cation | [C₁₀H₇O]⁺• |

| 127 | Naphthyl cation | [C₁₀H₇]⁺ |

| 119 | Phenylacetyl cation | [C₈H₇O]⁺ |

| 91 | Tropylium ion | [C₇H₇]⁺ |

This table is based on general fragmentation patterns of esters and may not represent all observed fragments.

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is a definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, based on the known structures of related aromatic esters and naphthyl-containing compounds, we can infer the likely structural characteristics.

The crystal packing of this compound would be primarily governed by weak intermolecular forces. Given the presence of two aromatic systems, the phenyl and naphthyl rings, π-π stacking interactions are expected to play a significant role in the crystal lattice. These interactions would likely involve the parallel or offset stacking of the aromatic rings of adjacent molecules.

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly in aromatic esters. mdpi.com The different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. It is plausible that this compound could exhibit polymorphism, depending on the crystallization conditions such as the solvent used, the rate of cooling, and the temperature. The existence of different conformers of the molecule in solution could also lead to the formation of different polymorphs.

Co-crystallization is a technique used to modify the physical properties of a solid by incorporating a second component (a co-former) into the crystal lattice. nih.govdrugdiscoverytoday.com This can be a strategy to improve properties such as solubility and stability. This compound, with its ester functional group and aromatic rings, could potentially form co-crystals with other molecules that can engage in complementary intermolecular interactions, such as hydrogen bonding or π-stacking. The study of polymorphism and co-crystallization of this compound could reveal new solid forms with tailored properties.

Reaction Mechanisms and Reactivity of Phenylacetic Acid, 2 Naphthyl Ester

Hydrolysis Kinetics and Mechanisms of Phenylacetic Acid, 2-Naphthyl Ester

Hydrolysis is a fundamental chemical reaction in which a molecule of water cleaves one or more chemical bonds. In the context of this compound, hydrolysis results in the formation of phenylacetic acid and 2-naphthol (B1666908). The rate and mechanism of this reaction are highly dependent on the reaction conditions, particularly the presence of catalysts such as acids, bases, or enzymes.

Under acidic conditions, the hydrolysis of esters like this compound is a reversible process. The mechanism typically involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (2-naphthol) regenerates the catalyst and yields the carboxylic acid (phenylacetic acid).

The general mechanism for acid-catalyzed ester hydrolysis can be summarized as follows:

Protonation of the carbonyl oxygen: The ester is protonated by an acid catalyst (H₃O⁺).

Nucleophilic attack by water: A water molecule attacks the electrophilic carbonyl carbon.

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of the alcohol: The protonated alcohol (2-naphthol) is eliminated.

Deprotonation: The protonated carboxylic acid is deprotonated by a water molecule to yield phenylacetic acid and regenerate the acid catalyst.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that yields the salt of the carboxylic acid and the alcohol. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide (2-naphthoxide) as the leaving group and forming the carboxylic acid. The carboxylic acid is then deprotonated by the strongly basic alkoxide to form the carboxylate salt and the alcohol (2-naphthol).

The general mechanism for base-catalyzed ester hydrolysis is as follows:

Nucleophilic attack by hydroxide: The hydroxide ion attacks the carbonyl carbon.

Formation of a tetrahedral intermediate: A negatively charged intermediate is formed.

Elimination of the alkoxide: The tetrahedral intermediate collapses, and the 2-naphthoxide ion is expelled.

Proton transfer: The newly formed phenylacetic acid donates a proton to the 2-naphthoxide ion, forming the phenylacetate (B1230308) anion and 2-naphthol.

Studies on the base-catalyzed hydrolysis of related esters, such as phenyl acetate (B1210297), have shown that the reaction is first-order with respect to both the ester and the hydroxide ion. stanford.eduresearchgate.net The rate of hydrolysis is significantly influenced by the stability of the leaving group. The 2-naphthoxide ion is a relatively stable leaving group due to the delocalization of the negative charge over the aromatic naphthalene (B1677914) ring system, which would suggest a facile hydrolysis of this compound under basic conditions. Research on the hydrolysis of phenyl benzoate (B1203000) and its derivatives has also highlighted the importance of the leaving group's stability. sci-hub.se

A comparative study on the non-enzymatic hydrolysis of various esters using lithium hydroxide showed that esters with better leaving groups hydrolyze faster. nih.gov For example, phenyl benzoate showed a shorter half-life than many alkyl benzoates, attributed to the stability of the phenoxide ion. nih.gov Given that 2-naphthoxide is also a stable phenoxide-type leaving group, a similar or even faster hydrolysis rate could be anticipated for this compound.

Table 1: Comparative Half-lives of Esters in Base-Catalyzed Hydrolysis

| Ester | Half-life (t₁/₂) in min (LiOH/THF:H₂O, 37°C) |

|---|---|

| Methyl benzoate | 14 |

| Ethyl benzoate | 14 |

| Phenyl benzoate | 11 |

| Ethyl p-bromobenzoate | 12 |

Data adapted from a study on the hydrolytic stability of homologous esters. nih.gov

Esterases and lipases are enzymes that catalyze the hydrolysis of esters. These enzymes are widely used in various biotechnological applications due to their high efficiency and specificity. The enzymatic hydrolysis of this compound would yield phenylacetic acid and 2-naphthol. While direct studies on the enzymatic hydrolysis of this specific ester are scarce, research on the hydrolysis of structurally similar compounds by various esterases provides valuable insights. nih.govnih.gov

The catalytic mechanism of most esterases involves a catalytic triad, typically composed of serine, histidine, and aspartate or glutamate (B1630785) residues in the active site. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of the alcohol (2-naphthol). The acyl-enzyme intermediate is then hydrolyzed by a water molecule to release the carboxylic acid (phenylacetic acid) and regenerate the enzyme.

Studies on the enzymatic hydrolysis of other naphthyl esters, such as α-naphthyl acetate and β-naphthyl acetate, have demonstrated that various esterases can effectively catalyze their cleavage. nih.gov Similarly, enzymes have been shown to hydrolyze esters of phenylacetic acid. researchgate.net The efficiency of enzymatic hydrolysis can be influenced by the structure of both the acyl and the alcohol moiety of the ester. For instance, the bulkiness of the 2-naphthyl group might affect the binding of the substrate to the active site of some enzymes. However, many esterases exhibit broad substrate specificity and are capable of hydrolyzing a wide range of esters, including those with bulky groups. nih.gov

Transesterification Reactions Involving this compound

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. These reactions are typically catalyzed by acids or bases. masterorganicchemistry.com In the case of this compound, transesterification with an alcohol (R-OH) would result in the formation of a new ester (phenylacetyl-OR) and 2-naphthol.

While specific studies on the catalyzed transesterification of this compound are not prevalent, the general principles of transesterification are well-established and can be applied. masterorganicchemistry.comorganic-chemistry.org Both acid and base catalysis are effective for this transformation.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water. The use of a large excess of the reactant alcohol can drive the equilibrium towards the formation of the desired product.

Base-Catalyzed Transesterification: This process typically involves an alkoxide as the nucleophile. The reaction proceeds through a nucleophilic acyl substitution mechanism. To ensure the reaction goes to completion, the reactant alcohol is often used as the solvent. masterorganicchemistry.com

Various catalysts have been developed for transesterification reactions, including metal salts and enzymes. For example, zinc(II) coordination polymers have been shown to catalyze the transesterification of phenyl acetate with methanol. researchgate.net

Table 2: Catalysts for Transesterification Reactions

| Catalyst | Substrate | Reactant Alcohol | Key Finding |

|---|---|---|---|

| Sc(OTf)₃ | Various carboxylic esters | Methyl, ethyl, isopropyl, allyl alcohols | Efficient direct transesterification in boiling alcohols. |

| K₂HPO₄ | Various esters | Methanol | Efficient catalyst for producing methyl esters under mild conditions. |

| Na₂CO₃ | Alkenyl carboxylates | Phenols | Efficient O-acylation of phenols. |

The mechanism of transesterification, whether acid or base-catalyzed, involves a tetrahedral intermediate formed by the nucleophilic attack of the alcohol or alkoxide on the carbonyl carbon of the ester. masterorganicchemistry.com

In an acid-catalyzed reaction, the carbonyl group of this compound is first protonated. The reactant alcohol then attacks the carbonyl carbon. A series of proton transfers allows for the elimination of 2-naphthol and the formation of the new ester.

In a base-catalyzed reaction, an alkoxide ion, generated from the reactant alcohol by a base, acts as the nucleophile. It attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the 2-naphthoxide ion and forming the new ester. The 2-naphthoxide then deprotonates the newly formed alcohol, regenerating the alkoxide catalyst.

The equilibrium of the transesterification reaction can be shifted by controlling the reaction conditions. For example, using a large excess of the reactant alcohol or removing one of the products (e.g., by distillation) can drive the reaction to completion. The choice of catalyst and solvent also plays a crucial role in the efficiency and selectivity of the reaction.

Nucleophilic and Electrophilic Reactions of this compound

The chemical behavior of this compound is characterized by reactions at the electrophilic carbonyl carbon and on the aromatic phenyl and naphthyl rings.

The ester carbonyl group is a key reactive site in this compound, primarily undergoing nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the 2-naphtholate group as a leaving group.

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield phenylacetic acid and 2-naphthol.

Acid-Catalyzed Hydrolysis: This reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water.

Base-Catalyzed Hydrolysis (Saponification): This process involves the attack of a strong nucleophile, such as a hydroxide ion, on the carbonyl carbon. This is generally an irreversible process as the final carboxylate product is deprotonated and thus unreactive towards the nucleophilic leaving group. Ester hydrolysis can also be catalyzed by enzymes like esterases.

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst can lead to the exchange of the 2-naphthyl group for a new alkoxy group, forming a different ester of phenylacetic acid.

Ammonolysis/Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine leads to the formation of phenylacetamide or N-substituted phenylacetamides, respectively, with the liberation of 2-naphthol.

The reactivity of the ester towards nucleophilic attack is influenced by the nature of the nucleophile and the reaction conditions. Stronger nucleophiles will react more readily.

Table 1: Nucleophilic Reactions at the Ester Carbonyl Group

| Reaction | Reagents | Products |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺ | Phenylacetic acid, 2-Naphthol |

| Base-Catalyzed Hydrolysis | OH⁻ | Phenylacetate, 2-Naphthol |

| Transesterification | R'OH, H⁺ or OR'⁻ | Phenylacetic acid, R'-ester, 2-Naphthol |

| Ammonolysis | NH₃ | Phenylacetamide, 2-Naphthol |

| Aminolysis | R'NH₂ or R'₂NH | N-substituted phenylacetamide, 2-Naphthol |

The phenyl ring of the phenylacetic acid moiety can undergo electrophilic aromatic substitution. The activating or deactivating nature of the substituent dictates the position of substitution. The -CH₂COO- group is generally considered to be weakly deactivating and an ortho-, para-director due to the electron-withdrawing nature of the ester group. However, the methylene (B1212753) spacer (-CH₂-) mitigates this effect compared to a directly attached carbonyl group.

Common electrophilic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of ortho- and para-nitrophenylacetic acid, 2-naphthyl esters.

Halogenation: In the presence of a Lewis acid catalyst, halogenation (e.g., with Br₂ or Cl₂) would also likely result in ortho- and para-substitution on the phenyl ring.

Friedel-Crafts Alkylation and Acylation: These reactions are generally less successful on rings with deactivating groups, so harsh conditions might be required.

The naphthyl ring system is generally more reactive towards electrophilic substitution than the benzene (B151609) ring. The position of substitution on the 2-substituted naphthalene ring is influenced by both electronic and steric factors. The oxygen atom of the ester group, through its lone pairs, can donate electron density to the ring, acting as an activating group.

For 2-substituted naphthalenes, electrophilic attack typically occurs at the C1 or C3 position. In the case of 2-naphthyl esters, substitution is often directed to the C1 position (ortho to the ester group). For example, bromination of 2-naphthyl benzoate in glacial acetic acid has been shown to yield the 1-bromo derivative. Similarly, nitration of 2-naphthol, a closely related compound, can yield 1-nitro-2-naphthol, suggesting that nitration of this compound would also likely favor substitution at the C1 position.

Table 2: Electrophilic Substitution on the Naphthyl Ring

| Reaction | Reagents | Major Product (Predicted) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Phenylacetic acid, 1-nitro-2-naphthyl ester |

| Bromination | Br₂, FeBr₃ | Phenylacetic acid, 1-bromo-2-naphthyl ester |

| Sulfonation | H₂SO₄ | Phenylacetic acid, 1-sulfo-2-naphthyl ester |

Thermal and Photochemical Degradation Pathways of this compound

The stability of this compound under thermal and photochemical stress is a critical aspect of its chemical profile.

While specific studies on the thermal decomposition of this compound are not extensively documented, the thermal behavior can be inferred from related compounds. The thermal decomposition of phenylacetic acid itself has been investigated, yielding products such as carbon dioxide, carbon monoxide, dibenzyl, and phenylketene through a free-radical mechanism. researchgate.net

For this compound, thermal degradation would likely involve the cleavage of the ester bond as the primary pathway. This could occur through several mechanisms, including:

Homolytic Cleavage: At high temperatures, the C-O ester bond could break homolytically to form a phenylacetyloxy radical and a 2-naphthyl radical. These highly reactive species would then undergo further reactions like decarboxylation, recombination, and hydrogen abstraction to form a complex mixture of products.

Pyrolytic Syn-Elimination: If the structure allows, a concerted elimination reaction involving a beta-hydrogen could occur, but this is not a primary pathway for this molecule.

Based on the decomposition of similar esters, potential thermal decomposition products could include phenylacetic acid, 2-naphthol, carbon dioxide (from decarboxylation of the phenylacetyloxy radical), and various hydrocarbons formed from radical recombination and fragmentation.

The photochemical degradation of esters, particularly aryl esters, often proceeds via mechanisms like the photo-Fries rearrangement. Upon absorption of UV radiation, the ester can be excited to a higher energy state, leading to the homolytic cleavage of the ester C-O bond. This generates a phenylacetyl radical and a 2-naphthyloxy radical pair within a solvent cage.

These radicals can then undergo several competing reactions:

In-cage Recombination: The radicals can recombine within the solvent cage to yield ortho- and para-acyl-substituted naphthols. This would result in the formation of 1-phenylacetyl-2-naphthol and potentially 3-phenylacetyl-2-naphthol.

Solvent Cage Escape: The radicals can diffuse out of the solvent cage and react with the solvent or other molecules. This can lead to the formation of phenylacetic acid and 2-naphthol as fragmentation products.

Studies on the photolysis of other esters have shown that the degradation pathways can be influenced by the solvent and the wavelength of light used. frontiersin.org The presence of photosensitizers or quenchers can also alter the product distribution.

Table 3: Potential Photolytic Degradation Products

| Pathway | Products |

|---|---|

| Photo-Fries Rearrangement (In-cage) | 1-Phenylacetyl-2-naphthol, 3-Phenylacetyl-2-naphthol |

| Fragmentation (Cage Escape) | Phenylacetic acid, 2-Naphthol |

Mechanistic Investigations of Novel Transformations Involving this compound

While classical transformations such as hydrolysis and simple nucleophilic substitution are fundamental to the reactivity of this compound, recent advancements in synthetic methodology have opened avenues for more complex and novel transformations. Mechanistic investigations into these new reactions, often drawing parallels from related molecular frameworks, provide insights into the untapped potential of this ester in organic synthesis. The reactivity of this compound can be dissected by considering the three main components of the molecule: the phenylacetic acid core, the ester linkage, and the 2-naphthyl group. Each of these sites presents unique opportunities for novel functionalization through modern catalytic methods.

One of the most promising areas for novel transformations is the transition-metal-catalyzed functionalization of C-H bonds. Both the phenyl ring of the phenylacetic acid moiety and the naphthyl ring system are replete with C-H bonds that could be selectively activated. For instance, rhodium-catalyzed C-H functionalization has been successfully applied to phenylacetic acid itself, achieving meta-selective olefination and arylation. nih.govrsc.org These reactions typically proceed through a directing-group-assisted mechanism, where the carboxylic acid or a derivative thereof coordinates to the metal center, guiding the catalyst to a specific C-H bond. In the case of this compound, the ester carbonyl could potentially serve as a directing group, facilitating functionalization at the ortho-position of the phenyl ring. Alternatively, if the reaction conditions promote cleavage of the ester to the carboxylate in situ, meta-functionalization could be envisioned based on established precedents.

The 2-naphthyl group also offers a rich platform for C-H functionalization. Palladium-catalyzed C8-arylation of 1-amidonaphthalenes has been demonstrated, showcasing the feasibility of regioselective functionalization on the naphthalene core. nih.gov In this context, the ester group of this compound could influence the electronic properties of the naphthyl ring, potentially directing C-H activation to specific positions. Mechanistic studies on related systems suggest that these transformations likely involve an oxidative addition of an aryl halide to a low-valent palladium catalyst, followed by a concerted metalation-deprotonation step at a C-H bond of the naphthyl ring. Subsequent reductive elimination would then furnish the C-C coupled product and regenerate the active catalyst.

Another frontier of novel transformations involves decarboxylative cross-coupling reactions. In these processes, the phenylacetic acid moiety is not merely a spectator but an active participant. Under photoredox or transition-metal catalysis, the carboxylate group can be extruded as carbon dioxide, generating a benzyl (B1604629) radical. nih.govacs.org This highly reactive intermediate can then engage in a variety of bond-forming events. For example, visible-light-mediated decarboxylative coupling of phenylacetic acid derivatives has been developed to synthesize bibenzyl structures. nih.gov Applying this to this compound could lead to the formation of benzylic radicals that could be trapped by various radical acceptors, opening up a new vista of synthetic possibilities beyond the chemistry of the intact ester. The mechanism of these photoredox-catalyzed reactions often involves a single-electron transfer from an excited-state photocatalyst to the carboxylic acid derivative, initiating the decarboxylation process. nih.govyoutube.com

Furthermore, the ester linkage itself can be a target for novel transformations beyond simple hydrolysis. For instance, palladium-catalyzed α-arylation of esters is a well-established method for forming C-C bonds at the α-position to the carbonyl group. nih.govorganic-chemistry.org This transformation typically involves the formation of an enolate, which then undergoes cross-coupling with an aryl halide. While this has been extensively studied for simpler esters, its application to a more complex substrate like this compound could provide a direct route to α-aryl-2-naphthyl phenylacetates, which are challenging to synthesize by other means.

Theoretical and Computational Investigations of Phenylacetic Acid, 2 Naphthyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity of Phenylacetic Acid, 2-Naphthyl Ester

No specific studies were found.

Density Functional Theory (DFT) Studies on this compound

No dedicated Density Functional Theory (DFT) studies on the electronic structure, geometry optimization, or reactivity of this compound have been identified in the surveyed literature.

Ab Initio Methods for High-Accuracy Calculations on this compound

There are no available records of high-accuracy ab initio calculations being performed for this compound.

Frontier Molecular Orbital (FMO) Analysis of this compound

An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap for this compound has not been reported.

Conformational Analysis and Potential Energy Surfaces of this compound

No specific studies were found.

Molecular Mechanics and Dynamics Simulations

No published molecular mechanics or molecular dynamics (MD) simulations that investigate the behavior, stability, or interactions of this compound are available.

Torsional Scans and Conformational Landscapes

Detailed studies involving torsional scans to map the potential energy surface and identify stable conformers of this compound have not been found in the literature.

Computational Prediction of Spectroscopic Properties of this compound

The in-silico prediction of spectroscopic properties for molecules like this compound serves as a powerful tool for spectral assignment, structural elucidation, and understanding the electronic environment of the constituent atoms. Computational methods, particularly those rooted in density functional theory (DFT), are frequently employed to calculate NMR, IR, and Raman spectra with a high degree of accuracy.

Theoretical NMR Chemical Shift and Coupling Constant Predictions

The prediction of 1H and 13C NMR chemical shifts and coupling constants for this compound can be achieved through various computational protocols. The typical workflow involves an initial geometry optimization of the molecule's three-dimensional structure using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method, which is a common and effective approach for predicting isotropic shielding values.

The calculated isotropic shielding constants (σ) are then converted to chemical shifts (δ) by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The equation used is: δsample = σTMS - σsample.

The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of solvent effects, which can be modeled using methods like the Polarizable Continuum Model (PCM). For complex molecules, conformational analysis is crucial, as the predicted chemical shifts should be a population-weighted average of the shifts for all significant low-energy conformers.

Table 1: Hypothetical Predicted 1H and 13C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Phenyl C1' | - | ~134.5 |

| Phenyl C2'/C6' | ~7.35 | ~129.0 |

| Phenyl C3'/C5' | ~7.30 | ~128.8 |

| Phenyl C4' | ~7.25 | ~127.2 |

| Methylene (B1212753) CH2 | ~3.80 | ~41.5 |

| Carbonyl C=O | - | ~171.0 |

| Naphthyl C2 | - | ~148.5 |

| Naphthyl C1 | ~7.50 | ~118.9 |

| Naphthyl C3 | ~7.85 | ~127.8 |

| Naphthyl C4 | ~7.90 | ~126.5 |

| Naphthyl C5 | ~7.95 | ~129.5 |

| Naphthyl C6 | ~7.55 | ~126.8 |

| Naphthyl C7 | ~7.60 | ~127.9 |

| Naphthyl C8 | ~8.00 | ~131.0 |

| Naphthyl C4a | - | ~133.7 |

| Naphthyl C8a | - | ~136.2 |

Note: These are hypothetical values based on typical shifts for phenylacetic acid and naphthyl derivatives and are intended for illustrative purposes. Actual computational results would vary based on the level of theory.

Vibrational Frequency Calculations for IR and Raman Spectra

Theoretical vibrational spectroscopy is instrumental in assigning the absorption bands in experimental IR and Raman spectra to specific molecular motions. For this compound, computational methods can predict the frequencies and intensities of these vibrations. The process begins with the optimization of the molecular geometry to a minimum energy state. Subsequently, the harmonic vibrational frequencies are calculated by determining the second derivatives of the energy with respect to the Cartesian coordinates of the atoms.

DFT methods, such as B3LYP with a basis set like 6-311+G**, are commonly used for these calculations. The raw calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set incompleteness. Therefore, it is standard practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data.

The output of these calculations provides a detailed list of vibrational modes, their corresponding frequencies (in cm-1), and their IR and Raman intensities. This allows for the assignment of key functional group vibrations, such as the C=O stretch of the ester, the C-O stretches, and the various C-H and C=C aromatic ring vibrations.

Table 2: Hypothetical Predicted Vibrational Frequencies (cm-1) for Key Functional Groups of this compound

| Vibrational Mode | Predicted Scaled Frequency (cm-1) | Expected Intensity |

| Aromatic C-H Stretch (Phenyl) | 3100-3050 | Medium-Weak |

| Aromatic C-H Stretch (Naphthyl) | 3050-3000 | Medium-Weak |

| Methylene C-H Stretch | 2980-2920 | Medium |

| Carbonyl (C=O) Stretch | ~1735 | Strong (IR) |

| Aromatic C=C Ring Stretch | 1600-1450 | Medium-Strong |

| Methylene C-H Bend | ~1430 | Medium |

| Ester C-O Stretch (Acyl-Oxygen) | ~1250 | Strong (IR) |

| Ester C-O Stretch (Aryl-Oxygen) | ~1180 | Strong (IR) |

| Aromatic C-H Out-of-Plane Bend | 900-700 | Strong (IR) |

Note: These are illustrative values based on typical frequency ranges for the specified functional groups.

Reaction Mechanism Elucidation via Computational Chemistry for this compound Transformations

Computational chemistry offers profound insights into the mechanisms of chemical reactions, such as the formation (esterification) or cleavage (hydrolysis) of this compound. By modeling the potential energy surface of a reaction, chemists can identify stable intermediates, locate transition states, and determine the energy barriers that govern the reaction rate.

Transition State Characterization

A transition state (TS) represents a first-order saddle point on the potential energy surface, corresponding to the highest energy point along the minimum energy reaction path. Identifying the structure and energy of a TS is paramount to understanding a reaction mechanism. For a reaction involving this compound, such as its base-catalyzed hydrolysis, the TS would likely involve the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, leading to a tetrahedral intermediate.

Computational methods are used to locate this TS structure. Algorithms like the Berny optimization can search for saddle points. A key confirmation of a true TS is a vibrational frequency calculation, which must yield exactly one imaginary frequency. This imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the formation and breaking of bonds as the reactants transform into products. The properties of the TS, including its geometry and charge distribution, can provide critical information about the electronic demands of the reaction.

Energy Profiles and Reaction Path Studies

Once the stationary points (reactants, intermediates, transition states, and products) have been located and their energies calculated, a reaction energy profile can be constructed. This profile plots the relative energy against the reaction coordinate, providing a visual representation of the reaction's progress. The energy difference between the reactants and the highest-energy transition state is the activation energy (ΔG‡), a key determinant of the reaction rate.

For example, a computational study of the acid-catalyzed hydrolysis of this compound would involve calculating the energies of the following species:

The protonated ester.

The transition state for the nucleophilic attack of water.

The tetrahedral intermediate.

Transition states for proton transfer steps.

The transition state for the departure of the 2-naphthol (B1666908) leaving group.

The final products (phenylacetic acid and protonated 2-naphthol).

By connecting these points, an energy profile is generated. Furthermore, Intrinsic Reaction Coordinate (IRC) calculations can be performed starting from the TS structure. An IRC calculation follows the minimum energy path downhill from the TS, confirming that it connects the intended reactants and products (or intermediates). This provides a detailed map of the geometric changes that occur throughout the transformation.

Applications of Phenylacetic Acid, 2 Naphthyl Ester in Non Biological Systems

Phenylacetic Acid, 2-Naphthyl Ester as a Synthetic Intermediate

Esters are fundamental building blocks in organic synthesis, and the unique combination of a phenylacetic acid moiety with a 2-naphthyl ester introduces specific structural and electronic features that could be advantageous in the construction of more complex molecules.

In principle, this compound could serve as a precursor for a variety of complex molecules. The ester linkage can be cleaved under acidic or basic conditions to liberate 2-naphthol (B1666908) and phenylacetic acid or its corresponding salt. This reactivity could be employed to introduce the phenylacetyl group or the 2-naphthyloxy group into a target molecule. The phenylacetic acid portion, with its active methylene (B1212753) group, is a precursor in the synthesis of various pharmaceuticals and other organic compounds. nih.govgoogle.com The naphthalene (B1677914) moiety, a versatile platform in medicinal chemistry, is a key component in numerous approved drugs. nih.govnih.govijpsjournal.com The tandem use of these two components within a single molecule could offer a strategic advantage in multi-step syntheses.

The synthesis of amino acid derivatives is a cornerstone of medicinal chemistry and materials science. libretexts.org While direct evidence for the use of this compound in this context is not available, one could envision its application in protecting group strategies. The 2-naphthyl ester could potentially serve as a protecting group for the carboxylic acid functionality of an amino acid, which could be later removed under specific conditions. Furthermore, the phenylacetyl moiety could be involved in reactions to build upon the amino acid scaffold. For instance, hydrogels based on 1-naphthylacetic acid appended to amino acids have been studied for their catalytic properties, suggesting the potential for naphthyl-containing esters in the functionalization of amino acids. nih.govacs.org

The naphthalene nucleus is recognized as a privileged scaffold in drug discovery, forming the core of many bioactive compounds. nih.govnih.govijpsjournal.com Phenylacetic acid and its derivatives are also important building blocks for numerous drugs. nih.gov Therefore, this compound could theoretically act as a foundational scaffold from which new chemical entities with potential therapeutic applications are developed. The combination of the planar, aromatic naphthalene system with the more flexible phenylacetic acid portion offers a diverse three-dimensional structure that could be systematically modified to interact with biological targets. Naphthylimides, for example, which share the naphthalene core, are extensively studied as scaffolds for new drug discovery due to their ability to intercalate with DNA. nih.gov

Material Science Applications of this compound

The incorporation of aromatic and ester functionalities into polymers can significantly influence their properties. The naphthalene and phenyl groups in this compound could impart desirable characteristics to polymeric materials.

There is no specific data found on polymerization studies directly utilizing this compound. However, naphthyl-containing monomers, such as 2-naphthyl methacrylate (B99206) and 2-naphthyl acrylate, are known to be used in the synthesis of fluorescent polymers. specialchem.comspecialchem.com It is conceivable that if this compound were modified to contain a polymerizable group, it could be incorporated into polymer chains. Such polymers could exhibit interesting photophysical properties due to the presence of the naphthalene chromophore. For instance, studies on the photophysics of naphthyl ester polymers have shown that they can undergo photo-Fries rearrangement. acs.org

Naphthoic acid esters have been investigated as plasticizers in polymer compositions. google.com While this compound is structurally different, the presence of the bulky and rigid naphthalene group could potentially modify the physical properties of polymers if used as an additive. It might act as a plasticizer, a processing aid, or a modifier to enhance thermal stability or optical properties. The aromatic nature of the compound could also contribute to the flame retardant properties of a material. However, without experimental data, these potential applications remain speculative.

Role of this compound in Chemical Sensors and Diagnostics

The field of chemical sensors and diagnostics often relies on molecules that can signal the presence of an analyte through a measurable change, such as fluorescence or color. The inherent spectroscopic properties of the naphthalene ring system make this compound and its derivatives intriguing candidates for such applications.

The naphthalene moiety is a well-known fluorophore. Compounds incorporating this group are frequently explored for sensing applications based on fluorescence phenomena like quenching or enhancement. Derivatives of this compound could be engineered to act as fluorescent chemosensors. By introducing specific functional groups onto either the phenyl or naphthyl rings, a binding site selective for a particular ion or molecule could be created. The binding of the target analyte would alter the electronic environment of the naphthalene fluorophore, resulting in a detectable change in its fluorescence intensity or wavelength.

Furthermore, research into new mesomorphic materials has shown that naphthyl benzoate (B1203000) ester derivatives can form liquid crystals. mdpi.comresearchgate.net The orientation of these molecules is sensitive to external stimuli, a property that can be harnessed for developing advanced optical sensors. Azo compounds, which sometimes incorporate naphthalene structures, have also gained interest for their potential in chemical sensing applications. researchgate.net

In the realm of non-biological diagnostics, enzyme assays and environmental testing often use synthetic substrates that release a detectable molecule upon reaction. This compound could serve as such a substrate. The ester bond is susceptible to hydrolysis, a reaction that can be catalyzed by specific enzymes (esterases) or changes in pH.

A potential application involves its use as a chromogenic or fluorogenic substrate. Enzymatic or chemical hydrolysis of the ester would release 2-naphthol. The liberated 2-naphthol can then be coupled with a diazonium salt to produce a highly colored azo dye, allowing for colorimetric quantification of the hydrolytic activity. This principle is a cornerstone of many diagnostic kits. The suitability of this compound would depend on the specificity of the enzyme or catalyst involved in a given diagnostic test.

This compound in Catalyst Development

The structure of this compound and its parent acid offers possibilities for its involvement in catalyst development, either as a ligand to stabilize and modify metal centers or as a precursor to a catalytically active species.

While the ester itself is not typically a primary ligand, its parent acid, 2-naphthylacetic acid , is a recognized ligand in coordination chemistry. nih.govmdpi.com Carboxylic acids bearing naphthalene-based rings are used to synthesize a variety of metal complexes. nih.govmdpi.com In these complexes, the 2-naphthylacetato ligand can coordinate to metal ions in several modes, including monodentate (one oxygen atom binds), bidentate chelate (both oxygen atoms bind to the same metal), or bidentate bridging (oxygen atoms bridge two different metal centers). mdpi.com The bulky naphthalene group plays a crucial role in influencing the steric environment around the metal center, which in turn affects the geometry, stability, and reactivity of the resulting coordination compound.

Table 2: Examples of Metal Complexes with Naphthalene-Based Acetic Acid Ligands

| Ligand | Metal Ion(s) | Coordination Mode | Reference |

| 1-Naphthylacetic Acid | Various | Monodentate, Bidentate, Bridging | mdpi.com |

| 2-Naphthylacetic Acid | Various | Monodentate, Bidentate, Bridging | mdpi.com |

| Naproxen | Various | Monodentate, Bidentate, Bridging | mdpi.com |

The study of such complexes is fundamental to developing new catalysts, as the ligand architecture dictates the catalytic activity and selectivity.

A pre-catalyst is a stable compound that is converted into the active catalyst under reaction conditions. This compound could be envisioned as a component of a pre-catalyst system. More specifically, derivatives of the core structure have shown utility in directing catalytic reactions. For example, phenylacetamides (derived from phenylacetic acid) have been successfully employed as directing groups in transition metal-catalyzed C–H activation reactions. acs.org This strategy enables the functionalization of specific C–H bonds that would otherwise be unreactive. acs.org

By analogy, a molecule based on the this compound framework could be modified, for instance by converting the ester to an amide, to create a directing group. This would guide a metal catalyst to a specific position on the phenyl or naphthyl ring, enabling site-selective organic transformations. Such a role would position the molecule as a crucial component in a sophisticated catalytic system designed for the precise synthesis of complex organic molecules.

Derivatization and Analog Studies of Phenylacetic Acid, 2 Naphthyl Ester

Systematic Modification of the Phenyl Ring in Phenylacetic Acid, 2-Naphthyl Ester Analogs

Substituent Effects on Reactivity and Properties

The introduction of substituents onto the phenyl ring of phenylacetic acid derivatives can profoundly alter their reactivity. The nature of these substituents, whether electron-donating or electron-withdrawing, governs the electrophilicity of the carbonyl carbon in the ester group. ucalgary.ca Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups, like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) groups, decrease the electrophilicity of the carbonyl carbon, thus reducing the ester's reactivity towards nucleophiles. ucalgary.canih.gov

Studies on the direct amidation of phenylacetic acid derivatives have shown that the position of the substituent on the aromatic ring also plays a crucial role. The reactivity for amidation generally follows the order: para > meta > ortho. nih.gov This trend is attributed to a combination of electronic and steric effects. Ortho substituents, regardless of their electronic nature, often exert a significant steric hindrance, impeding the approach of a nucleophile to the reaction center. nih.govnih.gov

The acidity of the parent carboxylic acid is also a key determinant of the ester's properties. Electron-withdrawing substituents on the phenyl ring increase the acidity of the corresponding phenylacetic acid. openstax.org For instance, trifluoroacetic acid is approximately 33,000 times more acidic than acetic acid due to the strong electron-withdrawing effect of the three fluorine atoms. openstax.org This increased acidity of the parent acid can influence the stability and hydrolysis rates of its esters.

A study on p-substituted phenyl acetates demonstrated that electron-withdrawing substituents on the phenyl ring increase the preference for the Z-conformer of the ester. nih.gov This conformational preference can, in turn, affect how the molecule interacts with biological targets or other chemical species.

| Substituent (on Phenyl Ring) | Electronic Effect | Expected Effect on Carbonyl Electrophilicity | Expected Effect on Ester Reactivity (towards Nucleophiles) |

|---|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Increase | Increase |

| -CN | Strongly Electron-Withdrawing | Increase | Increase |

| -Cl | Weakly Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Slight Increase | Slight Increase |

| -H | Neutral (Reference) | Neutral | Neutral |

| -CH₃ | Weakly Electron-Donating | Decrease | Decrease |

| -OCH₃ | Strongly Electron-Donating (Resonance), Weakly Withdrawing (Inductive) | Decrease | Decrease |

Structure-Property Relationships of Phenyl Ring Analogs

The relationship between the structure of the phenyl ring analogs and their properties is a direct consequence of the substituent effects. By systematically varying the substituents, a range of properties can be modulated. For example, the synthesis of various substituted phenylacetic acids has been a focus for creating building blocks for pharmaceuticals and other biologically active molecules. mdpi.cominventivapharma.com

In the context of this compound analogs, modifying the phenyl ring would lead to a library of compounds with a spectrum of reactivities. This could be particularly useful in the design of pro-drugs, where the rate of hydrolysis to release the active 2-naphthol (B1666908) and phenylacetic acid moieties needs to be carefully controlled.

Exploration of the Naphthyl Moiety Modifications in this compound Analogs

The naphthyl group offers another avenue for structural modification, including changing the point of attachment of the ester group and introducing substituents on the naphthalene (B1677914) ring system.

Isomeric Naphthyl Ester Studies (e.g., 1-naphthyl vs. 2-naphthyl ester)

The position of the ester linkage on the naphthalene ring, i.e., whether it is a 1-naphthyl or a 2-naphthyl ester, has a significant impact on the molecule's properties. This difference arises from the distinct electronic and steric environments of the 1- and 2-positions of the naphthalene ring.

1-Naphthol (B170400) is known to be more acidic than 2-naphthol. youtube.com This is because the negative charge in the 1-naphthoxide ion can be delocalized over both aromatic rings more effectively through resonance, leading to a more stable conjugate base. youtube.com Consequently, the 1-naphthyl group is a better leaving group than the 2-naphthyl group. This suggests that the phenylacetic acid, 1-naphthyl ester would be more reactive towards nucleophilic acyl substitution, including hydrolysis, compared to its 2-naphthyl isomer.

Furthermore, the steric hindrance around the 1-position of the naphthalene ring is greater than at the 2-position due to the presence of the peri-hydrogen at the 8-position. This steric factor can influence the rate of formation of the ester (esterification) and its subsequent reactions. Comparative studies on the electrooxidation of 1-naphthol and 2-naphthol have also highlighted differences in their reactivity and the properties of the resulting products. mdpi.com

| Property | 1-Naphthyl Ester | 2-Naphthyl Ester | Reason for Difference |

|---|---|---|---|

| Acidity of Parent Naphthol | Higher | Lower | Greater resonance stabilization of the 1-naphthoxide ion. youtube.com |

| Leaving Group Ability of Naphthoxy Group | Better | Poorer | Related to the acidity of the parent naphthol. |

| Predicted Reactivity towards Hydrolysis | Higher | Lower | Better leaving group ability of the 1-naphthoxy moiety. |

| Steric Hindrance around Ester Linkage | Higher | Lower | Presence of the peri-hydrogen at the 8-position in the 1-naphthyl group. |

Substituted Naphthyl Ring Derivatives

The introduction of substituents onto the naphthyl ring provides another layer of complexity and an opportunity to fine-tune the properties of the molecule. The synthesis of substituted naphthalenes and 2-naphthols is a well-established area of research. nih.govcsir.co.za The electronic nature and position of these substituents will influence the reactivity of the ester in a manner analogous to the substituted phenyl ring.

For instance, electron-withdrawing groups on the naphthyl ring would increase the acidity of the corresponding naphthol, making the naphthoxy group a better leaving group and thus increasing the ester's reactivity. Conversely, electron-donating groups would have the opposite effect. The synthesis of poly(ester amide)s bearing naphthalene-2,7-diyl units has demonstrated how the incorporation of naphthyl moieties can enhance properties like solubility and processability of polymers. researchgate.net

Variation of the Ester Linkage in this compound Derivatives

Replacing the ester linkage with other functional groups, such as amides or thioesters, is a common strategy in analog design to alter stability, reactivity, and biological activity.

The synthesis of amides from phenylacetic acid and its derivatives is a widely studied transformation. nih.govresearchgate.netacs.org Generally, amides are significantly more stable towards hydrolysis than the corresponding esters. This is due to the greater resonance delocalization of the nitrogen lone pair into the carbonyl group compared to the oxygen lone pair in an ester. Replacing the ester linkage in this compound with an amide linkage (forming N-(2-naphthyl)phenylacetamide) would therefore result in a much more stable compound.

Thioesters, where the ester oxygen is replaced by a sulfur atom, are another important class of carboxylic acid derivatives. Thioesters are more reactive towards acyl substitution than esters because the carbon-sulfur bond is weaker and the thiolate is a better leaving group than an alkoxide. libretexts.org The synthesis of a thioester analog, S-(2-naphthyl) phenylethanethioate, would yield a compound with enhanced reactivity compared to the parent ester.

| Linkage | General Structure | Relative Stability to Hydrolysis | Relative Reactivity in Acyl Substitution |

|---|---|---|---|

| Ester | R-CO-OR' | Moderate | Moderate |

| Amide | R-CO-NHR' | High | Low |

| Thioester | R-CO-SR' | Low | High |

Exploration of Other Ester Forms

The core structure of this compound, characterized by the ester linkage between phenylacetic acid and 2-naphthol, serves as a template for the exploration of a variety of other ester forms. These investigations involve the systematic replacement of the 2-naphthyl moiety with other alcohol-derived groups, leading to a diverse range of phenylacetate (B1230308) esters with unique chemical and physical properties. The primary motivation for these derivatization studies in a non-biological context is often the pursuit of novel materials for applications in areas such as perfumery and materials science.

The synthesis of these alternative ester forms typically follows established esterification protocols. One of the most common methods is the Fischer-Speier esterification, which involves the direct condensation of phenylacetic acid with an alcohol in the presence of an acid catalyst. jocpr.com This method is versatile and can be used to synthesize a wide array of esters by simply varying the alcohol reactant. Another approach is the use of acid anhydrides, such as acetic anhydride (B1165640), which can react with phenols to form phenylacetates. jetir.org More advanced methods may utilize coupling agents to facilitate the esterification, particularly when dealing with sterically hindered alcohols.